An In-Depth Technical Guide to 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
An In-Depth Technical Guide to 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione. This molecule, belonging to the versatile class of phthalimides, presents an interesting scaffold for medicinal chemistry and materials science due to the combined electronic influence of the amino group and the conformational rigidity imparted by the cyclopropyl moiety. This document synthesizes available data to offer insights into its characteristics and potential for further research and development.
Introduction: The Significance of the Phthalimide Scaffold
The isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural rigidity and synthetic accessibility of the phthalimide core make it an ideal platform for the development of novel therapeutic agents. The introduction of an amino group at the 5-position and a cyclopropyl group at the nitrogen atom, as in the case of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione, is anticipated to modulate its physicochemical and biological profile, offering new avenues for drug discovery.[5][6]
Physicochemical Properties
Precise experimental data for 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is not extensively reported in publicly available literature. However, based on its structure and data from commercial suppliers, the following properties can be summarized.
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem[7] |
| Molecular Weight | 202.21 g/mol | PubChem[7] |
| CAS Number | 307990-29-0 | Hit2Lead[8] |
| Appearance | Predicted to be a solid. | Inferred from related compounds. |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | Inferred from the hydrophobic phthalimide core. |
| pKa | Not experimentally determined. | - |
Note: The lack of extensive experimental data highlights an opportunity for further fundamental characterization of this compound.
Synthesis and Purification
Proposed Synthetic Pathway: N-Alkylation of 5-Aminophthalimide
The synthesis would likely proceed via the reaction of 5-aminophthalimide with a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base.
Caption: Proposed synthesis of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known methods for N-alkylation of phthalimides and should be optimized for this specific transformation.
Materials:
-
5-Aminophthalimide (1.0 eq)
-
Cyclopropyl bromide (1.1 - 1.5 eq)[10]
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of 5-aminophthalimide and potassium carbonate in anhydrous DMF, add cyclopropyl bromide at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Chemical Reactivity and Stability
The chemical reactivity of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is dictated by the interplay of its functional groups: the phthalimide core, the aromatic amino group, and the N-cyclopropyl substituent.
Reactivity of the Phthalimide Core
The imide functionality of the phthalimide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[5] This reactivity can be exploited for the synthesis of more complex derivatives.
Reactivity of the Aromatic Amino Group
The 5-amino group is a versatile handle for further functionalization. It can undergo a variety of reactions typical of aromatic amines, such as diazotization followed by Sandmeyer reactions, acylation, and alkylation, allowing for the introduction of diverse substituents to modulate the molecule's properties.
Caption: Key reactive sites of the target molecule.
Stability
Phthalimide derivatives are generally stable compounds under normal laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the imide ring. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Potential Applications in Research and Drug Development
While specific biological activities for 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione have not been reported, the structural motifs present suggest several promising areas for investigation.
-
Anticancer Research: The phthalimide scaffold is a key component of several anticancer drugs, including thalidomide and its analogs.[11] The amino group can enhance interactions with biological targets, and the cyclopropyl group can influence binding affinity and metabolic stability.
-
Anti-inflammatory Agents: Many phthalimide derivatives exhibit potent anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines.[6]
-
Antimicrobial Drug Discovery: The isoindole-1,3-dione core has been explored for the development of novel antibacterial and antifungal agents.[4]
-
Central Nervous System (CNS) Applications: The structural features of this molecule may allow it to cross the blood-brain barrier, making it a candidate for investigating neurological disorders.[12]
Conclusion
5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is a molecule with significant potential for further exploration in medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, its structural features suggest a rich chemical reactivity and a high probability of interesting biological activities. This guide provides a foundational understanding of its properties and a roadmap for future research endeavors.
References
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]
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A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PubMed. Available at: [Link]
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The chemistry of isoindole natural products. (n.d.). Beilstein Journals. Available at: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Available at: [Link]
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Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2018). ACS Publications. Available at: [Link]
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The synthesis of new aminophthalimide derivatives. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). ScienceDirect. Available at: [Link]
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Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed Central. Available at: [Link]
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General synthesis route for N-aminophthalimide derivatives. (n.d.). ResearchGate. Available at: [Link]
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5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem. Available at: [Link]
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5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione. (n.d.). PubChem. Available at: [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Available at: [Link]
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1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-chlorophenyl)-. (n.d.). SpectraBase. Available at: [Link]
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Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. (n.d.). NIH. Available at: [Link]
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Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1... (n.d.). ResearchGate. Available at: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). NIH. Available at: [Link]
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1H-Isoindole-1,3(2H)-dione, 5-nitro-. (n.d.). NIST WebBook. Available at: [Link]
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(PDF) Review of cyclopropyl bromide synthetic process. (n.d.). ResearchGate. Available at: [Link]
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1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. (n.d.). NIST WebBook. Available at: [Link]
- Novel method for synthesizing cyclopropyl bromide. (n.d.). Google Patents.
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Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Available at: [Link]
- A kind of method of new synthesis Cyclopropyl Bromide. (n.d.). Google Patents.
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1H-Isoindole-1,3(2H)-dione, 5-amino-. (n.d.). NIST WebBook. Available at: [Link]
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